Isoform Selectivity: Quantified p38α vs. p38β2 Discrimination
SB 203580 demonstrates a 10-fold higher potency for the p38α (SAPK2a) isoform compared to the p38β2 (SAPK2b) isoform. This is a key differentiator from other p38 inhibitors with distinct isoform selectivity profiles. The data is derived from an enzymatic kinase assay [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 50 nM (p38α / SAPK2a) |
| Comparator Or Baseline | 500 nM (p38β2 / SAPK2b) |
| Quantified Difference | 10-fold higher potency for p38α |
| Conditions | In vitro kinase assay using recombinant proteins |
Why This Matters
The 10-fold selectivity window between isoforms allows for more nuanced dissection of p38α- versus p38β-dependent signaling pathways, a distinction not possible with pan-p38 inhibitors.
- [1] MedChemExpress. Adezmapimod (SB 203580) Product Page. View Source
